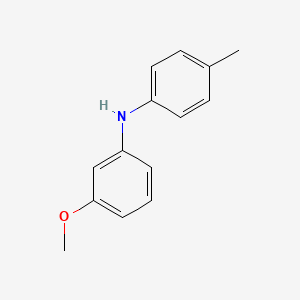

3-Methoxy-N-(p-tolyl)aniline

Description

Contextualization within Substituted Anilines and Arylamine Derivatives

Substituted anilines are a class of organic compounds derived from aniline (B41778), where one or more hydrogen atoms on the benzene (B151609) ring or the amino group have been replaced by other functional groups. wisdomlib.orgfishersci.com These compounds are fundamental precursors in a multitude of chemical syntheses. wisdomlib.org

N-Arylamines, and specifically diarylamines, are organic compounds characterized by a nitrogen atom connected to at least one aryl (aromatic ring) substituent. wikipedia.org The formation of the carbon-nitrogen (C-N) bond is a pivotal transformation in organic synthesis. wjpmr.com These structures are not merely synthetic curiosities; they are core structural motifs in a wide range of pharmaceuticals, agrochemicals, dyes, and functional materials. rsc.org N-alkylanilines, a related class, are also crucial frameworks in many drug molecules and serve as versatile synthetic intermediates. rsc.org The prevalence of the N-arylamine scaffold in biologically active molecules underscores its long-standing importance in medicinal chemistry. wjpmr.com Their utility extends to materials science, where they are integral to the development of polymers and molecular electronics.

The properties of an aromatic compound are significantly influenced by its substituents. The methoxy (B1213986) group (-OCH₃) and the tolyl group (-C₆H₄-CH₃) are common substituents that impart distinct characteristics to a molecule.

The methoxy group is an alkoxy group consisting of a methyl group bonded to an oxygen atom. wikipedia.org When attached to a benzene ring, it acts as a powerful electron-donating group through resonance, increasing electron density primarily at the ortho and para positions. vaia.com However, due to the high electronegativity of the oxygen atom, it also exerts a weaker, electron-withdrawing inductive effect. vaia.com This dual nature influences the molecule's reactivity, solubility, and pharmacokinetic properties. fiveable.meresearchgate.net The methoxy group is a common feature in many pharmaceuticals and natural products, where it can engage in various molecular interactions and is considered a useful substituent for medicinal chemistry exploration. wikipedia.orgtandfonline.com

The tolyl group is a functional group derived from toluene (B28343) (methylbenzene). wikipedia.org It exists as three structural isomers: ortho (o-), meta (m-), and para (p-), depending on the relative positions of the methyl group and the point of attachment. wikipedia.org Tolyl groups are generally considered nonpolar and hydrophobic. wikipedia.org Their presence can influence the steric environment and packing of molecules in the solid state. lew.ro P-tolyl compounds are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. chemicalbull.com

Historical Development and Emerging Research Interest in 3-Methoxy-N-(p-tolyl)aniline

The synthesis of diarylamines has evolved significantly over the past century, moving from harsh, classical methods to more sophisticated and milder catalytic systems. The specific compound this compound has appeared in the literature primarily as a synthetic intermediate, with focused research on its properties being limited.

The construction of the C–N bond in diarylamines has historically been achieved through methods like the Ullmann condensation (also known as the Ullmann reaction). First reported in the early 1900s, this reaction typically involves the coupling of an aryl halide with an amine (or alcohol or thiol) in the presence of copper or a copper salt, often at high temperatures. slideshare.netnih.gov While useful, the classical Ullmann reaction suffered from limitations, including the need for harsh conditions and stoichiometric amounts of copper. nih.gov Modern variations have been developed to proceed under milder conditions, sometimes using deep eutectic solvents. nih.govresearchgate.net

A major breakthrough in C–N bond formation was the development of the Buchwald-Hartwig amination in the mid-1990s. snnu.edu.cnrsc.org This palladium-catalyzed cross-coupling reaction joins an aryl halide or pseudohalide with an amine. rsc.org Compared to the Ullmann condensation, the Buchwald-Hartwig reaction generally offers milder reaction conditions, a broader substrate scope, higher yields, and better functional group tolerance, making it a powerful and widely used tool in modern organic synthesis. snnu.edu.cn The reaction's success is highly dependent on the choice of phosphine (B1218219) ligand, with several generations of ligands having been developed to improve catalytic efficiency. snnu.edu.cn Nickel-catalyzed amination reactions have also emerged as a more cost-effective alternative to palladium. nih.gov

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (Cu) or Copper Salts | Palladium (Pd) or Nickel (Ni) |

| Typical Conditions | High temperatures (often >150°C) | Milder temperatures (often <120°C) |

| Substrate Scope | More limited, often requires activated aryl halides | Very broad, includes unactivated aryl halides and various amines |

| Key Development | Early 20th century | Mid-1990s |

| Ligands | Often ligandless or uses simple ligands (e.g., diamines) | Crucial for success; various phosphine and carbene ligands |

A review of the scientific literature reveals that this compound (CAS Number: 123017-90-3) is not a widely studied compound. bldpharm.combldpharm.com Its appearance is often as an intermediate in synthetic sequences rather than the final target of investigation. For example, one study reports the synthesis of this compound as part of a route to carbazole (B46965) alkaloids. mdpi.com There is a scarcity of published data concerning its detailed physicochemical properties, spectroscopic characterization, crystal structure, or exploration of its potential in materials science or medicinal chemistry. This contrasts with the extensive research available for the broader class of diarylamines and other substituted anilines. The primary research gap is, therefore, the lack of a comprehensive characterization and systematic investigation into the potential applications of this specific molecule.

Research Rationale and Scope of Investigation for this compound

The rationale for a focused investigation of this compound stems directly from the identified research gaps. The unique substitution pattern—a meta-methoxy group on one ring and a para-tolyl group on the other—presents an interesting case study for structure-property analysis. The methoxy group's electronic effects and the tolyl group's steric and hydrophobic contributions could lead to novel properties.

A thorough investigation would encompass several key areas:

Optimized Synthesis and Purification: Developing a high-yield, scalable synthesis protocol.

Comprehensive Characterization: Full spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of fundamental physical properties.

Structural Analysis: Elucidation of its single-crystal X-ray structure to understand its solid-state conformation and intermolecular interactions.

Exploration of Reactivity: Investigating its behavior in further chemical transformations, such as electrophilic substitution or oxidation, to assess its utility as a synthetic building block.

Screening for Potential Applications: Evaluating its properties for potential use in areas where diarylamines are prevalent, such as in the synthesis of organic light-emitting diode (OLED) materials, antioxidants, or as a scaffold for new pharmaceutical leads.

Such a study would fill a void in the chemical literature and could potentially uncover a useful and interesting molecule for the broader scientific community.

Data for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 123017-90-3 | bldpharm.combldpharm.com |

| Molecular Formula | C₁₄H₁₅NO | bldpharm.commdpi.com |

| Molecular Weight | 213.28 g/mol | fluorochem.co.uk |

| Physical State | Reported as a yellow oil | mdpi.com |

| SMILES Code | CC1=CC=C(NC2=CC=CC(OC)=C2)C=C1 | bldpharm.com |

Articulation of Primary Research Objectives and Hypotheses

The primary research objectives surrounding this compound are multifaceted. A core focus lies in the development of efficient and selective synthetic methodologies for its preparation. rsc.org Researchers have hypothesized that transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide high-yielding and scalable routes to this and related diarylamines. mdpi.comresearchgate.net For instance, studies have explored the use of palladium and copper catalysts to facilitate the C-N bond formation between an appropriate aryl halide and an aniline derivative. rsc.orgmdpi.comresearchgate.net

Another key objective is the elucidation of its reactivity and the exploration of its utility as a synthetic intermediate. It is hypothesized that the electron-donating nature of the methoxy and tolyl groups can influence the regioselectivity of electrophilic aromatic substitution reactions on the aniline ring system. Furthermore, the secondary amine functionality serves as a handle for further chemical transformations, enabling the construction of more complex molecular architectures.

Contribution of Comprehensive Research on this compound to Organic Synthesis and Materials Science

Comprehensive research into this compound has made notable contributions to both organic synthesis and materials science.

In the realm of organic synthesis , this compound serves as a key precursor for the synthesis of various heterocyclic compounds. For example, it has been utilized in the preparation of carbazole alkaloids, which are a class of natural products with diverse biological activities. mdpi.comresearchgate.net The synthesis of these complex molecules often relies on the strategic functionalization of the diarylamine core.

In materials science , derivatives of this compound are being investigated for their potential applications in advanced materials. The aromatic nature of the compound, coupled with the potential for modification, makes it an attractive candidate for the development of organic light-emitting diodes (OLEDs), conductive polymers, and other functional materials. smolecule.com Research is ongoing to understand how the electronic and steric properties of this and similar diarylamines can be tuned to achieve desired material characteristics. For instance, derivatives of this compound have been explored in the synthesis of novel maleimides, which have shown interesting fluorescent properties. cbijournal.com

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis and reactivity of this compound. Palladium-catalyzed synthesis has been demonstrated as an effective method for its preparation. mdpi.comresearchgate.net One study reported the synthesis of this compound from 3-anilino-2-cyclohexen-1-ones using a palladium on carbon (Pd/C) catalyst. mdpi.comresearchgate.net The reaction proceeds through an initial aromatization followed by methylation. mdpi.comresearchgate.net

Spectroscopic data for this compound has been well-characterized. The 1H NMR spectrum typically shows characteristic signals for the aromatic protons, the methoxy group, and the methyl group of the tolyl moiety. mdpi.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 39253-43-5 | C14H15NO | 213.28 |

| 3-methoxy-n-methyl-n-(p-tolyl)aniline | 63430-63-7 | C15H17NO | 227.307 |

| 4-Methoxy-N-(p-tolyl)aniline | 39253-43-5 | C14H15NO | 213.28 |

Structure

3D Structure

Properties

CAS No. |

123017-90-3 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

3-methoxy-N-(4-methylphenyl)aniline |

InChI |

InChI=1S/C14H15NO/c1-11-6-8-12(9-7-11)15-13-4-3-5-14(10-13)16-2/h3-10,15H,1-2H3 |

InChI Key |

RESFQAMFZBHEMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Methodologies for the Synthesis of 3 Methoxy N P Tolyl Aniline

Retrosynthetic Analysis of the 3-Methoxy-N-(p-tolyl)aniline Molecular Architecture

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. youtube.comslideshare.net This process involves strategically breaking bonds, known as disconnections, which correspond to reliable forward chemical reactions. youtube.comslideshare.net

The most logical disconnection for this compound is at the C-N bond, as this simplifies the molecule into two readily accessible aromatic fragments. youtube.com This approach is advantageous as it breaks the molecule at a branch point, reducing complexity and allowing for a convergent synthesis where the two key fragments are prepared separately and then combined. youtube.com This C-N bond formation is a fundamental transformation in organic synthesis. rsc.org

The disconnection of the C-N bond in this compound leads to two primary synthons: a 3-methoxyphenyl (B12655295) cation and a p-tolylamide anion, or a p-tolyl cation and a 3-methoxyanilide anion. The corresponding synthetic equivalents for these synthons are:

Route A: 3-haloanisole (e.g., 3-iodoanisole (B135260) or 3-bromoanisole) and p-toluidine (B81030).

Route B: 4-halotoluene (e.g., 4-iodotoluene (B166478) or 4-bromotoluene) and 3-methoxyaniline.

These precursors are commercially available and serve as the foundational building blocks for the synthesis of the target molecule.

Established and Novel Synthetic Pathways to this compound

The formation of the C-N bond between the chosen precursors is typically achieved through transition-metal-catalyzed cross-coupling reactions. These methods have largely replaced harsher, traditional techniques due to their milder reaction conditions and broader substrate scope. wikipedia.orgsnnu.edu.cn

Palladium and copper complexes are the most common catalysts for the N-arylation of amines. pageplace.de These reactions have become powerful tools for the construction of arylamines. snnu.edu.cn

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for forming C-N bonds. wikipedia.orgsnnu.edu.cn The reaction typically involves an aryl halide or triflate, an amine, a base, and a palladium catalyst with a suitable phosphine (B1218219) ligand. wikipedia.orgsnnu.edu.cn

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the palladium(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the desired arylamine and regenerate the catalyst. snnu.edu.cn The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results by promoting the reductive elimination step. snnu.edu.cn For the synthesis of this compound, a typical procedure would involve reacting 3-iodoanisole with p-toluidine in the presence of a palladium catalyst like Pd(OAc)₂ and a phosphine ligand such as P(o-tolyl)₃ or a more advanced biarylphosphine ligand, along with a base like sodium tert-butoxide. wikipedia.orgsnnu.edu.cn Research has shown that both electron-rich and electron-deficient aryl halides can be effectively coupled using this methodology. acs.orguit.no

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, typically between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern variations have been developed that proceed under milder conditions, often with the use of ligands to facilitate the coupling. wikipedia.orgorganic-chemistry.orgfrontiersin.org

In the context of synthesizing this compound, an Ullmann-type reaction could involve heating 3-iodoanisole with p-toluidine in the presence of a copper(I) salt, such as CuI, and a base like potassium carbonate, often in a polar, high-boiling solvent. frontiersin.orgrsc.org Ligands such as 1,10-phenanthroline (B135089) or various amino acids can accelerate the reaction and improve yields. frontiersin.org Recent advancements have even demonstrated ligand-free copper-catalyzed N-arylation in environmentally friendly solvents like deep eutectic solvents. frontiersin.org A study describes the coupling of 3-iodoanisole with lithium amide (LiNH₂) followed by another aryl halide, which could be adapted for the synthesis of unsymmetrical diarylamines. rsc.org

Transition-Metal-Catalyzed N-Arylation Reactions

Catalytic Systems and Reaction Condition Optimization for High Yield and Selectivity

The synthesis of diarylamines, including this compound, is prominently achieved through transition-metal-catalyzed C-N cross-coupling reactions. Palladium- and copper-based catalytic systems are the most common, with the Buchwald-Hartwig amination (palladium-catalyzed) being a particularly powerful method due to its broad substrate scope and mild reaction conditions. organic-chemistry.orgacs.org

Palladium-Catalyzed Systems:

A specific method for the synthesis of this compound involves the palladium-catalyzed aromatization of an N-arylcyclohexane enaminone intermediate. In one study, 3-(p-Tolylamino)cyclohex-2-en-1-one was treated with 10% Palladium on carbon (Pd/C) in dry methanol (B129727) at a high temperature, followed by methylation, to afford the final product. mdpi.comresearchgate.net

Optimization of such catalytic systems often involves screening different ligands, bases, and solvents. For Buchwald-Hartwig reactions, ligands like triphenylphosphine (B44618) (PPh3), BINAP, and Xantphos are frequently employed in combination with bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (B84403) (K3PO4). researchgate.net The choice of solvent can also be critical, with common options including toluene (B28343), DMF, and more recently, bio-based solvents like eucalyptol (B1671775). researchgate.net Research has shown that a combination of Pd(OAc)2, a specific phosphine ligand, and a suitable base can be fine-tuned to achieve high yields, often above 90%. acs.orgnih.gov

Copper-Catalyzed Systems:

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents an older but still relevant method for diarylamine synthesis. These reactions typically require harsher conditions than their palladium-catalyzed counterparts. acs.org However, developments have led to more efficient systems using copper iodide (CuI) with various ligands, such as bisaryl oxalic diamides or 4-hydroxy-l-proline, which allow the reaction to proceed at lower temperatures. organic-chemistry.org The use of copper catalysts is advantageous due to the lower cost and higher abundance of copper compared to palladium. mdpi.com

Comparative Data on Catalytic Systems:

The selection between palladium and copper catalysis often depends on the specific substrates and desired reaction conditions. Palladium systems generally offer milder conditions and a broader functional group tolerance, while copper systems can be more cost-effective.

| Catalyst System | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Palladium | 10% Pd/C | - | K2CO3 | Methanol, Acetone | 210, reflux | 83 | mdpi.comresearchgate.net |

| Palladium | Pd(OAc)2 | Xantphos | K3PO4 | Toluene | 110 | High | researchgate.netbristol.ac.uk |

| Nickel | Ni(acac)2 | - | K3PO4 | Dioxane | 100 | 94 | nih.gov |

| Copper | CuI | Diamine | K3PO4 | Dioxane | 110 | ~90 | organic-chemistry.org |

This table presents typical conditions for diarylamine synthesis; specific yields for this compound may vary.

Alternative Synthetic Approaches to the this compound Core

Beyond transition-metal-catalyzed cross-coupling, other synthetic routes provide access to the this compound structure.

Reductive Amination Routes

Reductive amination is a versatile and widely used method for forming C-N bonds. semanticscholar.org This approach can synthesize this compound through two primary pathways:

Reaction of 3-methoxybenzaldehyde (B106831) with p-toluidine.

Reaction of p-tolualdehyde with 3-methoxyaniline.

The process involves the initial formation of an imine intermediate from the aldehyde and amine, which is then reduced in situ to the secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. semanticscholar.org Catalytic hydrogenation using H2 gas over a metal catalyst (e.g., Pd/C, Ni) is also an effective method. sorbonne-universite.fr Ruthenium and Iridium complexes have also been developed as efficient catalysts for this transformation under mild conditions. researchgate.netoup.com

| Aldehyde | Amine | Reducing System | Catalyst (if any) | Conditions | Yield (%) | Reference |

| Benzaldehyde | p-Toluidine | NaTeH | - | Ethanol, 45°C | 49 | scispace.com |

| p-Methoxybenzaldehyde | N-methylaniline | Ph2SiH2 | [RuCl2(p-cymene)]2 | CH2Cl2, rt | 80 | oup.com |

| Benzaldehyde | p-Toluidine | Hantzsch ester | Mandelic Acid | THF, rt | High | rsc.org |

| Aldehydes | Nitroarenes | H2 | Ag/Al2O3 | Toluene, 110°C | up to 92 | masterorganicchemistry.com |

This table illustrates general conditions for reductive amination leading to secondary amines.

Electrophilic or Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) offers a metal-free pathway to diarylamines. This reaction typically requires an aryl halide activated by strong electron-withdrawing groups (such as a nitro group) at the ortho or para position to the leaving group. pressbooks.pubacs.org For the synthesis of this compound, this could theoretically involve the reaction of p-toluidine with an activated 3-haloanisole. However, the methoxy (B1213986) group is an activating group, which makes standard SNAr challenging without additional strong deactivating groups on the ring. pressbooks.pub

The Smiles rearrangement is another intramolecular nucleophilic aromatic substitution method that can be used to synthesize diarylamines under metal-free conditions. acs.org A recent variation involves a desulfinylative Smiles rearrangement, which proceeds under mild conditions and provides access to sterically hindered diarylamines that are difficult to obtain via intermolecular SNAr. researchgate.netd-nb.info

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, use less hazardous materials, and improve energy efficiency.

Solvent Selection and Solvent-Free Methodologies

A key focus of green chemistry is the replacement of volatile and toxic organic solvents.

Green Solvents: Research has explored using water, often with surfactants or polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), to facilitate nucleophilic aromatic substitution reactions. rsc.org For other catalytic syntheses, bio-based solvents such as eucalyptol have been successfully used for Buchwald-Hartwig aminations. researchgate.net

Solvent-Free Synthesis: Performing reactions without a solvent can significantly reduce waste and simplify purification. Several methods for diarylamine synthesis have been adapted to solvent-free conditions, often aided by microwave irradiation or the use of solid-supported catalysts. acs.orgnih.gov Grinding techniques at room temperature also represent a solvent-free approach. researchgate.net

Catalyst Reuse and Recyclability Assessments

Developing recyclable catalytic systems is crucial for sustainable chemical manufacturing.

Heterogeneous Catalysts: Supporting catalysts on solid materials like alumina, silica, or polymers allows for easy separation from the reaction mixture by filtration and subsequent reuse. masterorganicchemistry.com Gold-palladium alloy nanoparticles on a titanium dioxide support have been shown to be reusable for the synthesis of diarylamines. bristol.ac.uk

Magnetic Catalysts: Attaching a catalyst to magnetic nanoparticles (e.g., Fe3O4) allows for its recovery using an external magnet, a simple and efficient separation method. oup.com

Homogeneous Recyclable Catalysts: Strategies have been developed to recycle homogeneous catalysts. For instance, using a biphasic solvent system can allow the catalyst to be retained in one phase while the product is extracted into another. acs.org Solid molecular catalysts, such as N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies, have been shown to be recyclable over 20 times for the N-monomethylation of anilines without significant loss of activity. d-nb.info

The recyclability of these catalysts is a key metric of their "greenness," with studies often reporting the yield over multiple consecutive runs to demonstrate their stability and continued efficacy. acs.org

Advanced Spectroscopic and Structural Characterization of 3 Methoxy N P Tolyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. By analyzing the chemical environment of each nucleus, primarily ¹H and ¹³C, a detailed molecular picture can be constructed.

The ¹H NMR spectrum of 3-Methoxy-N-(p-tolyl)aniline provides critical information regarding the number of different types of protons, their electronic environment, and their proximity to neighboring protons. The expected chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the aromatic rings. Based on data from analogous compounds like 3-methoxy-N-phenylaniline and 4-methoxy-N-(p-tolyl)aniline, the predicted ¹H NMR spectral data in a suitable solvent like CDCl₃ are as follows. thieme-connect.com

The aromatic protons on the 3-methoxyphenyl (B12655295) ring are expected to appear as complex multiplets due to their differing electronic environments. The proton at C2 would likely be a doublet, while the protons at C4, C5, and C6 would show a more complex splitting pattern. The tolyl ring protons, due to the para-substitution, would likely appear as two distinct doublets. The methoxy and methyl protons are expected to be sharp singlets in the upfield region of the spectrum. The N-H proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (p-tolyl) | ~7.10 | d | ~8.0 |

| Aromatic-H (p-tolyl) | ~7.05 | d | ~8.0 |

| Aromatic-H (methoxyphenyl, C5) | ~7.17 | t | ~8.2 |

| Aromatic-H (methoxyphenyl, C2, C4, C6) | ~6.50-6.70 | m | - |

| N-H | ~5.50 | br s | - |

| OCH₃ | ~3.78 | s | - |

| CH₃ (tolyl) | ~2.31 | s | - |

Note: The predicted values are based on spectral data of similar compounds. thieme-connect.comacs.org Actual experimental values may vary.

The ¹³C NMR spectrum offers a direct view of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms. The aromatic region will show a number of signals corresponding to the substituted and unsubstituted carbons of the two phenyl rings. The carbons attached to the nitrogen and oxygen atoms will be shifted downfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C= (Aromatic, C-O) | ~160.7 |

| C= (Aromatic, C-N) | ~144.6 |

| C= (Aromatic, C-N, tolyl) | ~142.8 |

| C= (Aromatic, C-CH₃) | ~129.9 |

| C= (Aromatic, CH, tolyl) | ~129.4 |

| C= (Aromatic, CH) | ~121.3 |

| C= (Aromatic, CH) | ~118.4 |

| C= (Aromatic, CH) | ~110.2 |

| C= (Aromatic, CH) | ~106.2 |

| C= (Aromatic, CH) | ~103.4 |

| OCH₃ | ~55.2 |

| CH₃ (tolyl) | ~20.6 |

Note: The predicted values are based on spectral data of similar compounds. thieme-connect.comacs.org Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments is indispensable.

A COSY experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. In the COSY spectrum of this compound, cross-peaks would be expected between adjacent aromatic protons on both the methoxyphenyl and tolyl rings, confirming their relative positions. For instance, the proton at C5 of the methoxyphenyl ring would show a correlation with the protons at C4 and C6. Similarly, the doublets corresponding to the tolyl ring protons would show a cross-peak to each other.

HSQC and HMBC are powerful 2D NMR techniques that correlate proton and carbon signals. An HSQC spectrum identifies which protons are directly attached to which carbon atoms, showing a correlation peak for each C-H bond. rsc.org This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are spin-coupled. This is particularly useful for determining the three-dimensional structure and preferred conformation of a molecule. In the case of this compound, a NOESY spectrum would be expected to show cross-peaks between protons that are close in space. For instance, the N-H proton should show a NOE correlation to the protons on the adjacent aromatic rings (specifically the ortho protons). Furthermore, the methoxy group protons may show a NOE to the proton at the C2 position of the phenyl ring, providing insight into the rotational conformation around the C-O bond. The spatial relationship between the two aromatic rings could also be probed by observing NOEs between their respective protons. researchgate.net

Two-Dimensional (2D) NMR Techniques for Connectivity Mapping

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy serves as a powerful, non-destructive technique for identifying functional groups and providing a unique molecular fingerprint of a compound. By probing the quantized vibrational energy states of a molecule, both Fourier-Transform Infrared (FTIR) and Raman spectroscopy offer complementary information regarding molecular structure and bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Characteristic Absorptions

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of particular functional groups. For this compound, the key functional groups include the secondary amine (N-H), the methoxy group (-OCH₃), the C-N bond, and the aromatic rings.

The presence of the methoxy group gives rise to several characteristic bands. The asymmetric and symmetric C-H stretching vibrations of the -OCH₃ group are anticipated in the 2950-2850 cm⁻¹ region. A strong absorption due to the C-O-C asymmetric stretching is expected around 1266 cm⁻¹, with the symmetric stretch appearing near 1042 cm⁻¹. mdpi.comresearchgate.net

Vibrations associated with the aromatic rings produce a series of bands. The C=C stretching vibrations within the benzene (B151609) rings typically appear in the 1600-1450 cm⁻¹ range. mdpi.comresearchgate.netekb.eg The C-N stretching vibration of the aryl amine is expected in the 1360-1250 cm⁻¹ region. researchgate.net Out-of-plane (OOP) C-H bending vibrations, which are indicative of the substitution pattern on the aromatic rings, are expected in the 900-675 cm⁻¹ range. researchgate.net

Table 1: Predicted Characteristic FTIR Absorption Bands for this compound (Based on data for 3-Methoxy-N-(m-tolyl)aniline and general spectroscopic principles mdpi.comresearchgate.netresearchgate.netresearchgate.net)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3391 | Medium-Sharp | N-H Stretch (Secondary Amine) |

| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950, ~2840 | Medium | Asymmetric & Symmetric CH₃ Stretch (Methoxy) |

| ~1590 | Strong | Aromatic C=C Ring Stretch |

| ~1490 | Strong | Aromatic C=C Ring Stretch |

| ~1266 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1203 | Medium | Aromatic C-N Stretch |

| ~1155 | Medium | Aromatic C-H in-plane bend |

| ~1042 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| ~820 | Strong | C-H out-of-plane bend (p-disubstituted ring) |

| ~765, ~687 | Strong | C-H out-of-plane bend (m-disubstituted ring) |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to FTIR. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum, often produce strong signals in the Raman spectrum.

Table 2: Expected Characteristic Raman Shifts for this compound (Based on theoretical principles and data for analogous structures researchgate.netusda.gov)

| Raman Shift (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1600 | Strong | Symmetric Aromatic C=C Ring Stretch (Ring Breathing) |

| ~1290 | Medium | C-N Stretch |

| ~1170 | Medium | C-H in-plane bend |

| ~1000 | Strong | Ring Breathing mode (p-substituted ring) |

| ~750 | Medium | C-O-C Deformation |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition of a compound. Furthermore, analysis of the fragmentation patterns can be used to deduce the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) measures the m/z values of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule by distinguishing between compounds that have the same nominal mass but different chemical formulas.

For this compound, the exact mass has been determined experimentally using electron ionization (EI) HRMS. mdpi.com The calculated mass for the molecular ion [M]⁺ of the formula C₁₄H₁₅NO was 213.1154, and the experimentally observed mass was 213.1153. mdpi.com This excellent correlation confirms the elemental composition of the compound.

Table 3: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | - |

| Calculated m/z ([M]⁺) | 213.1154 | mdpi.com |

| Observed m/z ([M]⁺) | 213.1153 | mdpi.com |

| Mass Difference (ppm) | -0.47 | Calculated |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion), subjecting it to fragmentation, and then analyzing the resulting product ions. This process provides detailed insights into the structure of the molecule by revealing its fragmentation pathways.

The electron ionization (EI) mass spectrum for this compound shows a base peak at m/z 213, corresponding to the molecular ion [M]⁺. mdpi.com The fragmentation pattern is characteristic of diarylamines and aromatic ethers. Key fragmentation steps can be proposed based on the observed product ions.

A common fragmentation pathway for tolyl-containing compounds involves the loss of a hydrogen atom followed by rearrangement to form the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. mdpi.commdpi.com Another significant fragmentation route for aromatic methyl ethers is the loss of a methyl radical (•CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da). For this compound, this would lead to fragments from the methoxy-aniline portion of the molecule. The loss of the methoxy group (•OCH₃, 31 Da) is also a possible pathway.

Analysis of the reported fragments allows for the postulation of the fragmentation pathways:

m/z 213 ([M]⁺): The molecular ion. mdpi.com

m/z 200: Loss of a methyl radical (•CH₃), likely from the methoxy group, is a plausible initial step, but the observed m/z is 200, a loss of 13 Da (CH). This could be due to a complex rearrangement.

m/z 189: This corresponds to a loss of 24 Da from the molecular ion.

m/z 174: Represents a loss of 39 Da from the molecular ion.

m/z 160: A loss of 53 Da from the molecular ion.

m/z 91: A prominent peak likely corresponding to the stable tropylium ion formed from the p-tolyl group. mdpi.commdpi.com

Table 4: Major Fragments Observed in the EI-Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Identity/Loss | Source |

| 213 | 100 | [C₁₄H₁₅NO]⁺ (Molecular Ion) | mdpi.com |

| 200 | 23 | [M - CH]⁺ | mdpi.com |

| 189 | 24 | [M - C₂H₄]⁺ or other | mdpi.com |

| 174 | 21 | [M - C₃H₃]⁺ or other | mdpi.com |

| 160 | 39 | [M - C₄H₅]⁺ or other | mdpi.com |

| 130 | 11 | [M - C₆H₅N]⁺ or other | mdpi.com |

| 91 | 12 | [C₇H₇]⁺ (Tropylium ion) | mdpi.com |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO) to higher energy orbitals (typically LUMO).

The structure of this compound contains two aromatic rings connected by a nitrogen atom, forming a conjugated system that acts as a chromophore. This structure is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions within the aromatic systems. rsc.orgtandfonline.com The presence of the electron-donating methoxy group (-OCH₃) and the secondary amine (-NH-) group, which can also donate its lone pair into the aromatic system, typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

While specific experimental UV-Vis spectra for this compound were not found in the searched literature, related N-aryl aniline (B41778) derivatives show characteristic absorption bands. tandfonline.comsciencepublishinggroup.com It is anticipated that this compound would display at least two main absorption bands: one at a shorter wavelength corresponding to the benzene ring transitions, and a second, broader band at a longer wavelength related to the charge-transfer character of the entire conjugated system. The position and intensity of these bands can be influenced by solvent polarity.

Information regarding the emission (fluorescence or phosphorescence) properties of this compound is not available in the consulted literature. Many diarylamines are known to be fluorescent, and further investigation would be required to characterize the emission spectrum, quantum yield, and excited-state lifetime of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

The electronic absorption properties of this compound are dictated by the chromophores present, namely the aniline and benzene ring systems. The UV-Vis spectrum of such a molecule is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic rings and the non-bonding electrons of the nitrogen and oxygen atoms.

While specific experimental UV-Vis spectra for this compound are not widely available in the surveyed literature, its properties can be inferred from computational studies and analysis of closely related compounds. nih.govresearchgate.net The absorption profile is influenced by the electronic effects of the substituents. The tolyl group's methyl substituent is a weak electron-donating group, while the methoxy group's effect is more complex. Located at the meta position relative to the amine bridge, the methoxy group primarily exerts an electron-withdrawing inductive effect.

Studies on analogous donor-acceptor systems show that the position of methoxy groups significantly alters electronic properties. acs.org For systems with a methoxy group meta to the nitrogen atom, inductive effects tend to dominate over the mesomeric (resonance) effect. acs.org This can lead to different absorption characteristics compared to para-substituted isomers. For instance, in some phenothiazine-based systems, meta-methoxy substitution resulted in a more intense absorption band at a shorter wavelength (~260 nm) compared to para-substituted analogs. acs.org Research on o-methoxyaniline-terminated azo dyes also confirms that the electronegativity of substituents on the aniline ring can shift the maximum absorption wavelength (λmax) by up to 20 nm. nih.gov

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are a common method to predict the electronic transitions and absorption spectra of such molecules. researchgate.nettandfonline.commaterialsciencejournal.org These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap of which is a key factor in the absorption spectrum. For a molecule like this compound, the HOMO is typically localized on the electron-rich aniline moiety, while the LUMO is distributed across the aromatic system.

Table 1: Predicted and Comparative UV-Vis Spectral Data This table presents data based on computational studies and findings from analogous compounds to approximate the expected spectral characteristics of this compound.

| Parameter | Expected/Comparative Value | Type of Transition | Reference/Basis |

| λmax 1 | ~260 nm | π → π | Comparative (meta-substituted systems) acs.org |

| λmax 2 | > 300 nm | π → π / n → π* | General for aromatic amines nih.govresearchgate.net |

| HOMO-LUMO Gap | ~3.7 - 4.5 eV | - | Comparative (similar organic molecules) tandfonline.com |

Fluorescence and Phosphorescence Spectroscopy

The luminescent properties of this compound, specifically its potential to exhibit fluorescence or phosphorescence, have not been experimentally documented in the available literature. However, the applicability of these spectroscopic techniques can be discussed based on its molecular structure and data from similar compounds.

Diarylamine derivatives can be fluorescent, and their emission properties are highly sensitive to their chemical environment and substitution patterns. The presence of a methoxy group can significantly influence luminescence. acs.org Studies on donor-acceptor systems incorporating methoxy-substituted phenothiazine (B1677639) (a related diarylamine structure) have shown that these substituents can tune the energy levels of singlet and triplet excited states, thereby affecting both thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP). acs.org The electronic interplay between the donor (aniline) and acceptor (tolyl) portions of the molecule, as modulated by the methoxy group, would be critical in determining the efficiency of radiative decay processes.

Furthermore, related aniline derivatives, such as 3-methoxy-4-methylaniline, have been successfully used as building blocks for fluorescent probes, indicating that this structural motif is compatible with luminescence. researchgate.net The potential for fluorescence or phosphorescence in this compound would depend on factors like the rigidity of the molecule, the solvent polarity, and the energy gap between the lowest singlet (S1) and triplet (T1) excited states. A small S1-T1 gap, for example, is a prerequisite for TADF. acs.org Without experimental data, any discussion remains speculative, but the chemical structure suggests that investigating its photoluminescent properties would be a worthwhile endeavor.

X-ray Crystallography for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction. This analysis is contingent upon the successful growth of high-quality single crystals of the compound.

As of the latest literature review, a solved single-crystal X-ray structure for this compound has not been deposited in major crystallographic databases. The search for crystal structures with the molecular formula C14H15NO reveals entries for several isomers, but not for the specific compound of interest. researchgate.netiucr.orgsoton.ac.ukrsc.org Therefore, the following analysis is based on expected structural features and data from closely related molecules.

Crystal Structure Analysis of this compound

In the absence of an experimental crystal structure, the molecular geometry of this compound can be predicted using computational modeling (e.g., DFT) and by comparison with known structures of similar diarylamines. researchgate.netmaterialsciencejournal.org

The molecule is expected to adopt a non-planar conformation. The central C-N-C bond angle would be approximately 120°, consistent with sp2 hybridization of the nitrogen atom. To minimize steric repulsion between the two bulky aromatic rings, they would be twisted relative to each other, resulting in a significant dihedral angle. In a related C14H15NO isomer, 1-amino-4-phenethoxybenzene, the angle between the mean planes of the two phenyl rings is 72.51°. iucr.org A similar significant twist is expected for this compound.

The bond lengths are predicted to be within standard ranges for such compounds: C-N bonds around 1.40-1.43 Å, aromatic C-C bonds approximately 1.39 Å, and the C-O bond of the methoxy group around 1.37 Å.

Table 2: Expected Molecular Geometry Parameters This table provides anticipated values for key structural parameters based on general chemical principles and data from analogous structures.

| Parameter | Expected Value | Basis of Prediction |

| C-N-C Bond Angle | ~125-130° | VSEPR theory and data from related diarylamines |

| Phenyl-N-Phenyl Dihedral Angle | 60-80° | Steric hindrance minimization; comparison with isomers iucr.org |

| N-H Bond Length | ~1.00 Å | Standard crystallographic values |

| Caryl-N Bond Length | ~1.42 Å | Data from related anilines |

| Caryl-O Bond Length | ~1.37 Å | Data from anisole (B1667542) derivatives |

Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing Motifs

The way this compound molecules arrange themselves in a crystal lattice would be governed by a combination of weak intermolecular forces. The primary interaction would be hydrogen bonding involving the amine (N-H) group, which acts as a hydrogen bond donor. The methoxy oxygen atom is a potential hydrogen bond acceptor.

In the crystal structure of the related isomer 1-amino-4-phenethoxybenzene hemihydrate, the amine group and a water molecule of crystallization form N—H···O and O—H···N hydrogen bonds, which generate chains running through the crystal lattice. iucr.org If this compound were to crystallize without solvent, N-H···O hydrogen bonds between the amine of one molecule and the methoxy oxygen of another could be a key packing motif.

Other significant interactions would include:

π-π Stacking: The electron-rich aromatic rings could stack upon one another in an offset fashion to maximize attractive forces.

C-H···π Interactions: The hydrogen atoms on the methyl group or the aromatic rings could form weak hydrogen bonds with the π-electron clouds of adjacent phenyl rings. Such an interaction is observed in the crystal structure of 1-amino-4-phenethoxybenzene. iucr.org

The interplay of these forces would determine the final crystal packing, influencing properties such as melting point and solubility. Without experimental data, the precise packing motif remains unknown.

Reactivity Profile and Derivatization Chemistry of 3 Methoxy N P Tolyl Aniline

Electrophilic Aromatic Substitution Reactions on the 3-Methoxy-N-(p-tolyl)aniline Aryl Rings

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on this compound are governed by the electronic properties of its substituents. The molecule possesses two aromatic rings that can undergo substitution: the 3-methoxyaniline ring and the p-tolyl ring. The directing effects of the substituents on each ring dictate the position of electrophilic attack.

Regioselectivity and Electronic Directing Effects of Substituents

The substitution pattern in this compound is dictated by the interplay of several electronic effects. Substituents can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

On the first ring, two powerful electron-donating groups are present:

On the second ring, the directing effects are:

The combined influence of the methoxy and amino groups on the first ring leads to a high electron density at the positions ortho and para to each substituent. The positions ortho to the strong amino group (C2 and C6) and para to the methoxy group (C6) are particularly activated. Steric hindrance from the bulky p-tolylamino group may influence the accessibility of the C2 position. Therefore, substitution is most likely to occur at the C4 and C6 positions of the methoxy-substituted ring. The p-tolyl ring is less activated than the dim-substituted ring, but electrophilic attack can still occur, primarily at the positions ortho to the activating amino linkage.

Halogenation Reactions (e.g., Bromination, Chlorination)

Given the highly activated nature of the aromatic rings, halogenation of this compound is expected to proceed readily, often without the need for a Lewis acid catalyst. For instance, the reaction of anilines with bromine water can lead to poly-substituted products due to the strong activation by the amino group.

For this compound, controlled monohalogenation would likely yield a mixture of products. The primary sites of substitution would be the most nucleophilic positions, directed by the powerful activating groups.

Predicted Halogenation Products:

Under controlled conditions, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), substitution would be directed to the most activated and sterically accessible positions of the 3-methoxyphenyl (B12655295) ring, namely C4 and C6. Substitution on the p-tolyl ring is also possible, ortho to the amine.

| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂, Acetic Acid or NBS | 4-Bromo-3-methoxy-N-(p-tolyl)aniline and/or 6-Bromo-3-methoxy-N-(p-tolyl)aniline | Strong activation by -NH and -OCH₃ groups directs substitution to ortho/para positions. C4 and C6 are electronically favored. |

| Chlorination | Cl₂, Acetic Acid or NCS | 4-Chloro-3-methoxy-N-(p-tolyl)aniline and/or 6-Chloro-3-methoxy-N-(p-tolyl)aniline | Similar to bromination, with substitution occurring at the most electron-rich sites. |

Nitration and Sulfonation Reactions

Nitration and sulfonation introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. These reactions typically occur under strong acidic conditions, which can protonate the basic amine nitrogen. Protonation of the amine would convert it into a strongly deactivating, meta-directing anilinium ion. This can complicate the reaction, potentially leading to meta-substituted products or requiring a protection strategy for the amine group (e.g., via acylation) to ensure ortho/para selectivity.

In the case of 3-methoxydiphenylamine (B94031), nitration can lead to the formation of diazonium salts from the resulting 4-amino-3-methoxy-diphenylamine, which are used in condensation reactions. google.com Without protection, direct nitration of diphenylamines can be complex. For instance, the reaction of the 3-methoxydiphenylamine cation radical is reported to be very fast. researchgate.net

Predicted Nitration/Sulfonation Outcomes:

Assuming the reaction can be controlled to favor substitution on the unprotonated amine, the directing effects of the methoxy and amino groups would prevail.

| Reaction | Typical Reagents | Predicted Major Product(s) (with amine protection) | Challenges and Considerations |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-methoxy-N-(p-tolyl)aniline and/or 6-Nitro-3-methoxy-N-(p-tolyl)aniline | Amine protonation under acidic conditions can lead to meta-products and deactivation. Amine protection is often required. |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid | Similar to nitration, amine protonation is a key factor influencing regioselectivity. |

Friedel-Crafts Alkylation and Acylation Strategies

Friedel-Crafts reactions are used to form new carbon-carbon bonds at an aromatic ring. wikipedia.orgd-nb.info However, these reactions present significant challenges with highly activated substrates like anilines. The nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and inhibiting the reaction. wikipedia.org Therefore, the amine functionality is typically protected, for instance as an amide (anilide), before acylation. google.com

Friedel-Crafts acylation of the corresponding anilide would be directed by the acylamino and methoxy groups. The acylamino group is still an ortho-, para-director, although less activating than a free amine. Given the strong activation from the methoxy group, acylation is expected to occur on the methoxy-substituted ring, likely at the para-position (C6) relative to the activating acylamino group. alexandonian.combeilstein-journals.org

Transformations at the Amine Nitrogen of this compound

The secondary amine nitrogen in this compound is a key site for chemical modification, allowing for the introduction of various functional groups through N-alkylation and N-acylation reactions.

N-Alkylation and N-Acylation Reactions for Modifying Amine Functionality

N-Alkylation reactions introduce an alkyl group onto the amine nitrogen, converting the secondary amine into a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides. mdpi.com Modern methods, such as the "borrowing hydrogen" methodology, use alcohols as alkylating agents with a ruthenium catalyst, offering a more environmentally friendly route. organic-chemistry.org These reactions can effectively convert secondary amines into tertiary amines. organic-chemistry.org For example, a related compound, [1-(3-Methoxy-phenyl)-ethyl]-p-tolyl-amine, has been synthesized via N-alkylation, demonstrating the feasibility of such transformations. wikipedia.org

N-Acylation involves the addition of an acyl group to the amine nitrogen, forming an amide. This is a common strategy in organic synthesis, often used to protect the amine group during other reactions like electrophilic aromatic substitution. nih.govtubitak.gov.tr Common acylating agents include acid chlorides and acid anhydrides. nih.gov For instance, N-acylation of tertiary amines with carboxylic acids can be catalyzed by palladium. organic-chemistry.org The synthesis of compounds like 3-Methoxy-N-((methyl(p-tolyl)amino)methyl)benzamide highlights the application of N-acylation on a closely related N-methylated analogue. beilstein-journals.org

| Transformation | Typical Reagents | Product Type | Purpose/Application |

|---|---|---|---|

| N-Alkylation | Alkyl Halides, Base; or Alcohols, Ru-catalyst | Tertiary Amine | Modify electronic properties, introduce new functional groups. |

| N-Acylation | Acid Chlorides, Acid Anhydrides, Carboxylic Acids | Amide | Amine protection, synthesis of bioactive molecules, modification of properties. nih.govnih.gov |

Formation of Imines and Schiff Bases from the Secondary Amine

The direct formation of imines or Schiff bases from the secondary amine of This compound is not a typical reaction pathway. Imine synthesis generally requires the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. labflow.com The secondary nitrogen of a diarylamine lacks the necessary protons to be eliminated as water in a standard imine formation mechanism.

However, the constituent primary amines used to synthesize the title compound, namely 3-methoxyaniline and p-toluidine (B81030) , readily form imines. These reactions are fundamental in organic synthesis and can be used to create complex molecules that may be precursors or analogues to derivatives of This compound . For example, the condensation of p-toluidine with various aldehydes is a common method for preparing Schiff bases. ijacskros.comrasayanjournal.co.in A notable solvent-free reaction involves mixing solid ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) and p-toluidine to form the corresponding imine, 2-methoxy-6-(p-tolyliminomethyl)-phenol . labflow.comdocsity.comprezi.com

| Reactants | Product | Conditions | Reference(s) |

| ortho-Vanillin + p-Toluidine | 2-Methoxy-6-(p-tolyliminomethyl)phenol | Solvent-free grinding or ethanol | labflow.comdocsity.com |

| 3,4,5-Trimethoxybenzaldehyde + 5-Amino-3-(p-methoxyphenylamino)-N-p-tolyl-1H-pyrazole-4-carboxamide | 3-(p-Methoxyphenylamino)-N-p-tolyl-5-(3,4,5-trimethoxybenzylideneamino)-1H-pyrazole-4-carboxamide | Not specified | nih.gov |

| Salicylaldehyde + 4-Methylaniline (p-toluidine) | α-(4-tolylimino)-o-cresol | Solvent, 15-100 °C | google.com |

Oxidative Coupling Reactions of the Amine Moiety

The diarylamine structure of This compound is well-suited for oxidative coupling reactions. These reactions can form new C-N or C-C bonds, often leading to the synthesis of complex triarylamines or carbazole (B46965) derivatives. Oxidative C-H/N-H cross-coupling is a particularly atom-economical method for constructing C-N bonds. nih.govnih.gov

Electrochemical methods have emerged as powerful, environmentally friendly alternatives to chemical oxidants for these transformations. nih.govnih.govacs.org In such reactions, the diarylamine can be oxidized to a radical cation intermediate. acs.org This reactive species can then couple with another electron-rich molecule. For instance, the electrooxidative [3+2] annulation of 4-methoxydiphenylamine (an isomer of the title compound) with indole (B1671886) derivatives proceeds through the formation of a diarylamine radical cation, which then attacks the indole ring. acs.org This suggests that This compound could undergo similar electrochemical C-H amination reactions, likely at the para position of the aniline (B41778) ring, to yield triarylamine derivatives. nih.govnih.gov

| Reaction Type | Substrate Example | Key Features | Reference(s) |

| Electrooxidative C-H/N-H Cross-Coupling | Diarylamines | Forms triarylamines; catalyst and oxidant-free; high regioselectivity. | nih.govnih.gov |

| Electrooxidative [3+2] Annulation | 4-Methoxydiphenylamine + Indoles | Proceeds via a radical cation intermediate; forms indolo[2,3-b]indoles. | acs.org |

| Iron-Catalyzed Asymmetric Oxidative Homo-Coupling | 2-Naphthols | Forms C-C bonds (e.g., BINOL derivatives); uses Fe(ClO₄)₂ and a chiral ligand. | mdpi.com |

Reactions Involving the Methoxy Group on this compound

The methoxy group (-OCH₃) is a key functional handle on the molecule, primarily through its cleavage to a hydroxyl group.

Demethylation Strategies to Yield Phenolic Derivatives

The cleavage of the aryl methyl ether bond in This compound to produce the corresponding phenol (B47542), 3-hydroxy-N-(p-tolyl)aniline , is a well-established transformation. This reaction is typically achieved under strong acidic conditions or with specific Lewis acids. wikipedia.orglibretexts.org

The most effective and widely used reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃) . wikipedia.org This reaction is highly efficient and can often be performed at room temperature or below. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the BBr₃, followed by nucleophilic attack of a bromide ion on the methyl group to release methyl bromide and an aryloxydibromoborane, which is subsequently hydrolyzed to the phenol. wikipedia.org

Alternatively, strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond, although this usually requires elevated temperatures. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol). The halide anion then acts as a nucleophile. In the case of aryl alkyl ethers, the cleavage invariably produces a phenol and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic substitution. libretexts.org Enzymatic demethylation using enzymes like cytochrome P450 is also possible but is less common in standard laboratory synthesis. wikipedia.org

| Reagent | General Conditions | Mechanism | Key Characteristics | Reference(s) |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to rt | Lewis acid-mediated cleavage | Highly effective for aryl methyl ethers. | wikipedia.org |

| Hydroiodic Acid (HI) or Hydrobromic Acid (HBr) | Aqueous solution, heat | SN2 on the methyl group after protonation | Strong acid required; produces phenol and methyl halide. | libretexts.orgmasterorganicchemistry.com |

| Cytochrome P450 Enzymes | Biocatalytic conditions | Oxidative demethylation | Enzymatic, highly specific. | wikipedia.org |

Other Transformations of the Ether Linkage

Apart from cleavage, the aryl ether linkage in This compound is generally unreactive. libretexts.org Ethers are known for their chemical stability and are often used as solvents for this reason. The C-O bond is strong, and transformations other than acid-mediated cleavage are uncommon without activation of the aromatic ring or the use of specialized organometallic catalysts. This chemical inertness means the methoxy group can be retained while performing a wide range of reactions on other parts of the molecule, such as the second aromatic ring or the amine nitrogen.

Cross-Coupling and Functionalization Reactions Utilizing this compound

The secondary amine of This compound can serve as a nucleophilic partner in cross-coupling reactions to build more complex molecular architectures.

As a Substrate in Further N-Arylation or N-Alkenylation Reactions

N-Arylation: The secondary amine can undergo a subsequent N-arylation reaction to form a triarylamine. The most prominent method for this transformation is the Buchwald-Hartwig amination . nih.govacs.orgsnnu.edu.cnrsc.org This palladium-catalyzed cross-coupling reaction joins the diarylamine with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. snnu.edu.cnrsc.org While a specific example starting with This compound is not detailed in the surveyed literature, the reaction is broadly applicable to secondary amines, including diarylamines. acs.orgsnnu.edu.cn Both electron-rich and electron-deficient aryl halides can be used as coupling partners, demonstrating the wide scope of this methodology. acs.org

| Reaction Name | Catalytic System | Coupling Partners | Product Type | Reference(s) |

| Buchwald-Hartwig Amination | Pd-catalyst + Ligand (e.g., phosphines) | Secondary Amine + Aryl Halide/Triflate | Triarylamine | nih.govacs.orgsnnu.edu.cn |

| Chan-Lam Coupling | Cu-catalyst | Amine + Boronic Acid | Triarylamine | mdpi.com |

N-Alkenylation: The formation of an N-alkenyl derivative from This compound is also conceivable. Transition metal-catalyzed methods are typically employed for such C-N bond formations. Copper-catalyzed reactions, for example, have been used for the N-alkenylation of amides with dienes to form N-acylpyrroles. organic-chemistry.org More direct strategies could involve the rhodium-catalyzed N-alkenylation of related imine derivatives or three-component reactions involving an alkyne and an electrophile, which have been shown to work for azole nucleophiles. beilstein-journals.orgrsc.org These methods provide potential pathways to synthesize N-alkenyl-N-(3-methoxyphenyl)-N-(p-tolyl)amine derivatives, which are valuable building blocks in materials science and medicinal chemistry.

Palladium-Catalyzed C-C Coupling Reactions of Halogenated this compound Derivatives (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The derivatization of the this compound scaffold through palladium-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex molecular architectures. Halogenated derivatives of this compound are key precursors for such transformations, enabling the formation of new carbon-carbon bonds with a high degree of control and efficiency.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds between organohalides and organoboron compounds. nih.gov For halogenated this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. rsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine ligands can enhance the catalytic activity for challenging substrates. nih.govacs.org The reaction is known for its tolerance of various functional groups, making it applicable to the synthesis of complex molecules. nih.gov

Research Findings:

Studies on related unprotected ortho-bromoanilines have demonstrated successful Suzuki-Miyaura couplings with a variety of boronic esters, including those with benzyl, alkyl, aryl, and heteroaromatic substituents. nih.gov Good to excellent yields have been reported, showcasing the robustness of this methodology. nih.gov

The development of deaminative Suzuki-Miyaura type couplings for anilines provides an alternative route, starting from the amine functionality itself to generate a diazonium intermediate in situ. nih.gov This method demonstrates good functional group tolerance, even for aryl halides. nih.gov

The choice between chloro, bromo, and iodo derivatives can influence the reaction outcome, with bromo and chloro derivatives sometimes showing a reduced tendency for dehalogenation side reactions compared to iodo derivatives. researchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. mdpi.comorganic-chemistry.org In the context of halogenated this compound, this reaction can be employed to introduce vinyl groups, which can serve as handles for further synthetic transformations. The reaction is typically catalyzed by a palladium catalyst and requires a base. organic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction are important considerations, with the trans isomer being the predominant product in many cases. organic-chemistry.org

Research Findings:

The Heck reaction is widely used in the synthesis of fine chemicals and pharmaceuticals, such as the production of the anti-inflammatory drug Naproxen. researchgate.net

Catalyst stability and activity are key research areas, with the development of palladacycles and catalysts with bulky ligands enabling reactions with less reactive aryl chlorides. mdpi.comresearchgate.net

The reaction conditions, including the choice of solvent and base, can significantly impact the efficiency and selectivity of the coupling. mdpi.com

Sonogashira Coupling: This coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org For halogenated this compound, the Sonogashira coupling provides a direct route to arylalkynes. These products are valuable intermediates in organic synthesis, finding applications in materials science and medicinal chemistry. libretexts.org

Research Findings:

The Sonogashira reaction is a cornerstone for creating C(sp)-C(sp2) bonds and is tolerant of a wide array of substituents. researchgate.net

Modern protocols have been developed to perform the reaction under milder, copper-free conditions, which can be advantageous for certain substrates. organic-chemistry.org

The development of N-heterocyclic carbene (NHC) palladium complexes has provided more efficient catalysts for Sonogashira couplings. libretexts.orgmdpi.com

Enzymatic bromination of peptides followed by Sonogashira coupling has been demonstrated, highlighting the potential for biocompatible modifications. nih.gov

Interactive Data Table: Palladium-Catalyzed C-C Coupling Reactions

| Reaction | Reactants | Catalyst System (Typical) | Product Type | Key Features |

| Suzuki-Miyaura | Halogenated this compound + Organoboron Reagent | Pd(0) complex, Base | Biaryls, Alkylated/Alkenylated Arenes | High functional group tolerance, mild conditions. nih.gov |

| Heck | Halogenated this compound + Alkene | Pd catalyst, Base | Substituted Alkenes | Forms C(sp2)-C(sp2) bonds, often with high trans-selectivity. organic-chemistry.org |

| Sonogashira | Halogenated this compound + Terminal Alkyne | Pd complex, Cu(I) co-catalyst, Base | Arylalkynes | Direct formation of C(sp2)-C(sp) bonds. libretexts.orgorganic-chemistry.org |

C-H Functionalization Approaches on this compound

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the conversion of C-H bonds into new C-C, C-N, or C-O bonds without the need for pre-functionalized starting materials. sigmaaldrich.com For a molecule like this compound, which possesses multiple C-H bonds on its two aromatic rings, regioselective C-H functionalization presents both an opportunity and a challenge.

The reactivity of the C-H bonds is influenced by the electronic and steric properties of the substituents. The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The tolyl group also has an activating effect. The secondary amine linkage can act as a directing group in certain catalytic systems.

Research Findings:

Palladium-catalyzed direct arylation is a common method for C-H functionalization. mdpi.com The regioselectivity can often be controlled by the use of a directing group, which coordinates to the metal catalyst and brings it into proximity with a specific C-H bond. nih.gov

For aniline derivatives, the amino group can direct functionalization to the ortho position. nih.gov However, meta-C-H arylation of anilines has also been achieved using specialized ligand and directing group strategies. nih.gov

The development of catalyst systems that can selectively functionalize a specific C-H bond in the presence of multiple potentially reactive sites is a key area of research. mdpi.com

C-H activation can proceed through various mechanistic pathways, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) catalytic cycles. acs.org

Interactive Data Table: Potential C-H Functionalization Sites on this compound

| Ring | Position | Directing Influence | Potential for Functionalization |

| Methoxy-substituted Ring | C2 | Ortho to Methoxy, Ortho to Amine | Highly activated, potential for directed functionalization. |

| Methoxy-substituted Ring | C4 | Para to Methoxy | Activated, potential for electrophilic functionalization. |

| Methoxy-substituted Ring | C5 | Meta to Methoxy | Less activated, requires specific catalytic systems. |

| Methoxy-substituted Ring | C6 | Ortho to Methoxy | Activated, potential for directed functionalization. |

| Tolyl-substituted Ring | Ortho to Amine | Ortho to Amine | Potential for directed functionalization. |

| Tolyl-substituted Ring | Meta to Amine | --- | Less activated. |

Cycloaddition and Rearrangement Reactions Involving this compound Scaffolds

The this compound scaffold and its derivatives can participate in various cycloaddition and rearrangement reactions, leading to the formation of diverse heterocyclic and polycyclic structures.

Cycloaddition Reactions: These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.

[4+2] Cycloaddition (Diels-Alder Reaction): While the aromatic rings of this compound are generally unreactive as dienes in standard Diels-Alder reactions, derivatives where one of the rings is converted into a diene or a dienophile could potentially undergo such transformations. For instance, oxidation of the aniline ring could lead to a quinone-imine type structure that can act as a dienophile. acs.org The reaction of such species with dienes can lead to the formation of complex polycyclic systems. acs.org

1,3-Dipolar Cycloadditions: This class of reactions is highly effective for the synthesis of five-membered heterocycles. mdpi.com Derivatives of this compound containing a 1,3-dipole (e.g., an azide (B81097) or a nitrone) or a dipolarophile (e.g., an alkene or alkyne) can be utilized in these reactions. For example, an azido-derivative could react with an alkyne in a Huisgen cycloaddition to form a triazole. beilstein-journals.org

Research Findings:

BF3·OEt2-promoted reactions of related N-aryliminoquinones with styrenes can lead to dihydrobenzofurans or complex bicyclic products through tandem cycloaddition pathways. acs.org

The use of aqueous systems can significantly influence the rate and selectivity of cycloaddition reactions. academie-sciences.fr

Catalysis, including the use of Lewis acids or organocatalysts, can play a crucial role in controlling the stereochemical outcome of cycloaddition reactions. nih.gov

Rearrangement Reactions:

Pummerer-type Reactions: If the sulfur analogue of the methoxy group (a methylthio group) were present, Pummerer-type rearrangements could be possible. This reaction typically involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. researchgate.net Intramolecular versions of this reaction can be used to form heterocyclic rings. researchgate.net

While specific examples of cycloaddition and rearrangement reactions involving the exact this compound scaffold are not extensively documented in the provided search results, the principles of these reaction types can be applied to rationally design synthetic routes starting from this compound. The presence of the methoxy and tolyl groups, as well as the secondary amine linkage, provides multiple sites for functionalization to install the necessary reactive handles for these transformations.

Computational and Theoretical Investigations of 3 Methoxy N P Tolyl Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule.

Density Functional Theory (DFT) Optimizations and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. A DFT optimization would theoretically determine the most stable geometric arrangement of atoms in 3-Methoxy-N-(p-tolyl)aniline by finding the minimum energy conformation. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is typically performed. This calculation predicts the molecule's infrared (IR) and Raman spectra. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum. While studies on related aniline (B41778) derivatives have successfully used methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve results that correlate well with experimental data, specific frequency values for this compound are not documented.

Ab Initio Methods for High-Accuracy Electronic Structure Computations

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for more precise electronic structure computations. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide more accurate energy and property predictions for this compound compared to DFT. Such high-accuracy calculations are computationally intensive and are typically performed for smaller systems or to benchmark results from less demanding methods. To date, no such high-accuracy computations have been published for this specific molecule.

Conformer Analysis and Potential Energy Surface Mapping of this compound